molecular formula C16H11Cl2NO B1622333 2,4-Dichloro-8-methoxy-3-phenylquinoline CAS No. 274691-33-7

2,4-Dichloro-8-methoxy-3-phenylquinoline

Cat. No. B1622333
CAS RN: 274691-33-7
M. Wt: 304.2 g/mol
InChI Key: HCBGBBAKJVKMPV-UHFFFAOYSA-N
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Description

2,4-Dichloro-8-methoxy-3-phenylquinoline (DCMPQ) is an organic compound that has been studied for its potential applications in various scientific fields. It is a quinoline derivative and is synthesized by the reaction of 2,4-dichloroaniline and 8-methoxy-3-phenylquinoline in the presence of an acid catalyst. DCMPQ has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments.

Scientific Research Applications

Anticancer and Antitumor Agents

2,4-Dichloro-8-methoxy-3-phenylquinoline and its derivatives have been extensively studied for their potential as anticancer and antitumor agents. These compounds have shown significant inhibitory activity against various cancer cell lines. For instance, methoxy-substituted 3-formyl-2-phenylindoles, related to the structure of 2,4-Dichloro-8-methoxy-3-phenylquinoline, have demonstrated the ability to inhibit tubulin polymerization, a key process in cancer cell division (Gastpar, Goldbrunner, Marko, & von Angerer, 1998). Another study identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and an effective anticancer agent with high blood-brain barrier penetration (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).

Corrosion Inhibition

Quinoline derivatives, such as 2,4-Dichloro-8-methoxy-3-phenylquinoline, have been investigated for their corrosion inhibition properties. A study on quinazoline Schiff base compounds demonstrated their effectiveness in inhibiting mild steel corrosion in hydrochloric acid solution, highlighting the potential of these compounds in industrial applications (Khan, Basirun, Kazi, Ahmed, Magaji, Ahmed, Khan, Rehman, & Badry, 2017).

Chemosensors

Certain derivatives of quinolines, similar to 2,4-Dichloro-8-methoxy-3-phenylquinoline, have been used in the development of chemosensors. For example, 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 demonstrated selective response to Cd^2+ ions, indicating its potential use in detecting cadmium concentrations in waste effluent streams and food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).

properties

IUPAC Name

2,4-dichloro-8-methoxy-3-phenylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO/c1-20-12-9-5-8-11-14(17)13(16(18)19-15(11)12)10-6-3-2-4-7-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBGBBAKJVKMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C(=C2Cl)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381671
Record name 2,4-dichloro-8-methoxy-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

274691-33-7
Record name 2,4-dichloro-8-methoxy-3-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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